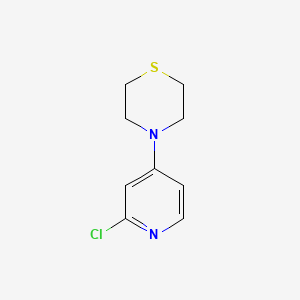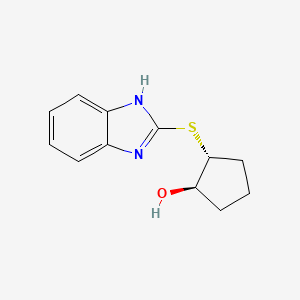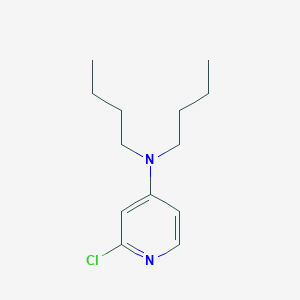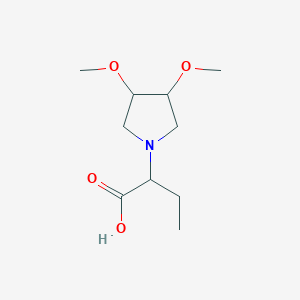
2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid
Vue d'ensemble
Description
“2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid” is a chemical compound with the molecular formula C10H19NO4. It is also known as Levetiracetam impurity A .
Molecular Structure Analysis
The molecular weight of “2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid” is 217.26 g/mol. The InChI code for this compound is 1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid” include a melting point of 156-157°C . It is a powder at room temperature .Applications De Recherche Scientifique
Integrin Inhibitor for Idiopathic Pulmonary Fibrosis : A study developed a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which included analogs similar to 2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid, as integrin inhibitors. These compounds showed high affinity and selectivity for the αvβ6 integrin, with potential therapeutic implications for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Anticonvulsant and Antinociceptive Activity : A study synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These compounds, which are structurally related to 2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid, demonstrated potential anticonvulsant and antinociceptive properties (Kamiński et al., 2016).
Synthesis and Determination of Absolute Configuration : Another study focused on the synthesis of a non-peptidic αvβ6 integrin antagonist structurally similar to 2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid. This compound was explored for its therapeutic potential in treating idiopathic pulmonary fibrosis (Anderson et al., 2016).
Crystal Structure Analysis : The crystal structure of a compound similar to 2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid was analyzed to understand its chemical properties better (Liu et al., 2009).
Antioxidant Properties of Related Compounds : A study developed new compounds with antioxidant properties, which include structures similar to 2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid (Dovbnya et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-7(10(12)13)11-5-8(14-2)9(6-11)15-3/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRIWKUPYGYOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



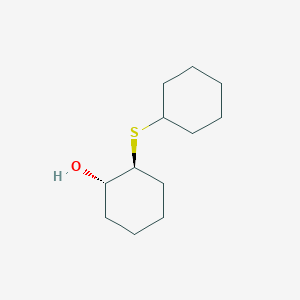
![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
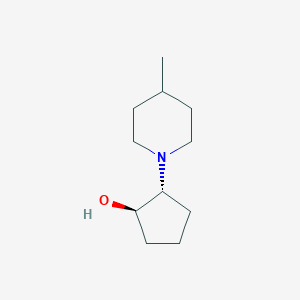

![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
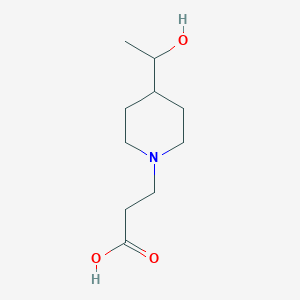
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
